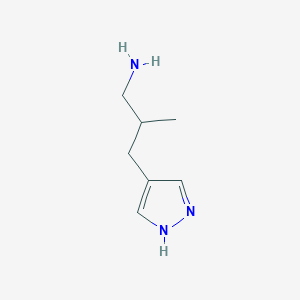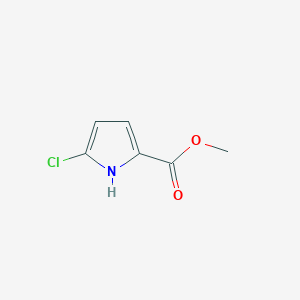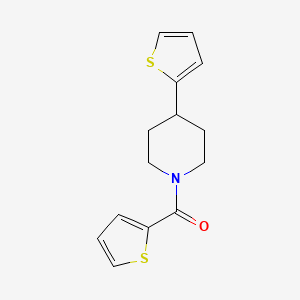![molecular formula C20H17N3O2 B2927531 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-62-9](/img/structure/B2927531.png)
7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological and pharmacological activities . They are known to exhibit a range of effects, including antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized through various methods . In one study, a series of 2-(2-ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-ones were designed and synthesized . The impact of these modifications was expected to improve the physicochemical and pharmacodynamic properties of the synthesized compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and can lead to a variety of derivatives with different biological activities . For instance, the synthesis of a bioisosteric series of 2-(2-ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-ones was designed as an interesting structural variant .Applications De Recherche Scientifique
Synthesis and Applications of Pyrimidine Derivatives
Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine derivatives, including those similar to the compound , are essential in medicinal and pharmaceutical industries due to their wide range of synthetic applications and bioavailability. Research by Parmar et al. (2023) emphasizes the role of hybrid catalysts in synthesizing pyrimidine scaffolds, indicating the compound's potential involvement in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Anticancer Properties
Kaur et al. (2014) discuss the anticancer potential of pyrimidine-based scaffolds, highlighting their ability to interact with diverse enzymes, receptors, and targets. This review suggests the potential therapeutic applications of pyrimidine derivatives in cancer treatment, which may extend to our compound of interest (Kaur et al., 2014).
Optoelectronic Materials
The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Lipunova et al. (2018) demonstrate the relevance of these compounds in fabricating materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-Inflammatory and SARs
Rashid et al. (2021) compile developments in synthesizing pyrimidine derivatives with anti-inflammatory effects, offering insights into structure-activity relationships (SARs) and suggesting future directions for novel analogs with enhanced activities (Rashid et al., 2021).
Mécanisme D'action
Target of Action
The compound “7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a pyrazolo[4,3-d]pyrimidin-7-one derivative . These compounds have been found to inhibit cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers .
Mode of Action
The compound interacts with CDKs, inhibiting their activity . This inhibition disrupts the normal cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the phases regulated by CDKs . By inhibiting CDKs, the compound can halt cell division, which is crucial in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The inhibition of CDKs by this compound can lead to cell cycle arrest, preventing the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the eradication of cancer cells .
Orientations Futures
The future directions for research on “7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, the development of novel CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold could be a promising direction for anticancer drug discovery .
Propriétés
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-16-10-8-15(9-11-16)23-12-17(14-6-4-3-5-7-14)18-19(23)21-13-22-20(18)24/h3-13H,2H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPPBYSLHLSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)



![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)
![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B2927459.png)

![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)
![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)
![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)

